chemical structure and properties of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole
chemical structure and properties of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole
An In-Depth Technical Guide on the Chemical Structure, Reactivity, and Applications of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole
Executive Summary & Strategic Significance
In modern medicinal chemistry and drug development, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS RN: 863001-17-6) represents a highly versatile and synthetically tractable example of such a scaffold[1].
As an application scientist, I emphasize this compound's dual utility: it serves as a potent pharmacophore in its own right and acts as an advanced synthetic intermediate. The molecule combines an electron-deficient benzothiazole core (which mimics purine rings in ATP), a morpholine ring (a known kinase hinge-binding motif), and a C6-bromine atom (a reactive vector for transition-metal-catalyzed cross-coupling). This guide deconstructs the structural properties, synthetic methodologies, and biological applications of this critical building block, with a specific focus on its role in developing selective kinase inhibitors[2].
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical properties of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole is essential for predicting its behavior in both synthetic environments and biological assays. The morpholine substitution at the 2-position significantly improves the aqueous solubility of the otherwise hydrophobic benzothiazole core, while the bromine atom increases the overall lipophilicity (cLogP) and provides a unique isotopic signature for mass spectrometry validation[3][4].
Table 1: Key Physicochemical Properties
| Property | Value | Structural Implication |
| CAS Number | 863001-17-6 | Unique chemical identifier[1]. |
| Molecular Formula | C₁₁H₁₁BrN₂OS | Determines exact mass and isotope patterns. |
| Molecular Weight | 299.19 g/mol | Optimal for fragment-based drug discovery (FBDD)[3]. |
| Topological Polar Surface Area (TPSA) | 25.36 Ų | Excellent membrane permeability; likely blood-brain barrier (BBB) penetrant[4]. |
| Calculated LogP (cLogP) | ~3.46 | Balanced lipophilicity for oral bioavailability[4]. |
| Hydrogen Bond Acceptors | 4 (N, N, O, S) | Facilitates interactions with target protein backbones. |
| Hydrogen Bond Donors | 0 | Prevents non-specific aggregation. |
Mechanistic Synthesis & Derivatization Strategies
The true value of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole lies in its orthogonal reactivity. The C2 position is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr), while the C6 position is primed for palladium-catalyzed cross-coupling.
Primary Synthesis via S_NAr
The synthesis of the title compound typically begins with 2-chloro-6-bromobenzothiazole. The electron-withdrawing nature of the benzothiazole ring activates the C2-chlorine for nucleophilic attack by morpholine.
Protocol 1: S_NAr Synthesis of 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole
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Reaction Setup: Dissolve 2-chloro-6-bromobenzothiazole (1.0 eq) in a polar aprotic solvent (e.g., anhydrous DMF or Acetonitrile) at 0.2 M concentration.
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Nucleophile Addition: Add morpholine (2.5 eq) dropwise at room temperature. Causality: The excess morpholine acts as both the nucleophile and the acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.
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Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. Causality: Elevated temperature provides the activation energy required to form the transient Meisenheimer complex.
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Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z ~248) disappears and a new product peak emerges at m/z 299/301. The presence of a 1:1 doublet peak confirms the retention of the bromine isotope pattern (⁷⁹Br/⁸¹Br), proving that the C6-bromine was not displaced.
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Isolation: Quench the reaction with ice-cold water to precipitate the product. Filter, wash with water, and recrystallize from ethanol to yield the pure solid.
C6-Derivatization via Cross-Coupling
The C6-bromine serves as a versatile handle for expanding the chemical space of the scaffold, particularly for creating libraries of targeted inhibitors[5].
Figure 1: Synthetic derivatization workflow of the 6-bromo benzothiazole scaffold.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C6
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Preparation: Charge a Schlenk flask with 6-bromo-2-morpholin-4-yl-1,3-benzothiazole (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
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Base & Solvent: Add aqueous K₂CO₃ (2.0 eq) and a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
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Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the active Pd(0) catalytic species.
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Reaction & Validation: Heat to 90°C for 12 hours. Validation: Post-reaction TLC and ¹H-NMR must show the disappearance of the characteristic upfield shifts of the unreacted bromide and the emergence of new aromatic proton signals corresponding to the coupled aryl group.
Biological Applications: Targeted Kinase Inhibition
Benzothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[6]. However, when substituted with a morpholine ring at the 2-position, this scaffold becomes an exceptionally potent ATP-competitive inhibitor of the Phosphatidylinositol-3-kinase (PI3K) family[2].
Mechanism of Action in the PI3K/mTOR Pathway
Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of numerous human cancers. The 2-morpholino-benzothiazole core is rationally designed to exploit the ATP-binding pocket of PI3K[2].
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Hinge Binding: The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kγ).
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Adenine Mimicry: The planar, electron-deficient benzothiazole core mimics the adenine ring of ATP, providing optimal van der Waals contacts within the hydrophobic pocket.
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Selectivity Vector: The C6 position projects outward toward the affinity pocket or solvent-exposed region. By replacing the C6-bromine with specific functional groups (via the Suzuki coupling described above), researchers can fine-tune the molecule to selectively inhibit specific isoforms, such as PI3Kβ, while sparing PI3Kα, γ, δ, and mTOR[2].
Figure 2: PI3K/mTOR signaling pathway and targeted inhibition by benzothiazole derivatives.
Conclusion
6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is far more than a simple chemical catalog item; it is a meticulously balanced pharmacological scaffold. Its structural design inherently solves common drug development hurdles—morpholine ensures solubility and hinge-binding, the benzothiazole core provides rigid ATP mimicry, and the C6-bromine offers an ideal vector for late-stage diversification. By mastering the orthogonal reactivity of this molecule, drug development professionals can rapidly generate highly selective kinase inhibitors and novel therapeutics.
References
- Title: 863001-17-6 | 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole | Source: MolCore | URL
- Title: 6-bromo-2-ethyl-1,3-benzothiazole | Source: Sigma-Aldrich | URL
- Title: C11H11BrN2OS - Lifechemicals Shop | Source: Lifechemicals | URL
- Title: Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors | Source: PMC (NIH)
- Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency | Source: RSC Publishing | URL
- Title: Benzothiazole derivatives as anticancer agents | Source: PMC (NIH)
Sources
- 1. molcore.com [molcore.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-bromo-2-ethyl-1,3-benzothiazole | Sigma-Aldrich [sigmaaldrich.com]
- 4. Lifechemicals Shop [shop.lifechemicals.com]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
